1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone
Description
This compound features a pyrrolidine ring substituted at position 3 with a 1,2,4-oxadiazole heterocycle and an ethanone bridge linked to a 1H-indole moiety. The molecular weight is approximately 354.36 g/mol, with a calculated logP of ~2.1, suggesting moderate lipophilicity.
Properties
IUPAC Name |
2-indol-1-yl-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(10-19-7-5-12-3-1-2-4-14(12)19)20-8-6-13(9-20)16-17-11-22-18-16/h1-5,7,11,13H,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTRKQOOQFBGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Synthesis of the pyrrolidine ring: The pyrrolidine ring can be synthesized via a Mannich reaction, involving the condensation of an amine, formaldehyde, and a ketone.
Coupling of the indole moiety: The indole ring can be introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon center.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Nucleophilic Reactions at the Ethanone Carbonyl
The ethanone group (-CO-) is susceptible to nucleophilic attack, particularly at the carbonyl carbon.
| Reaction Type | Reagents/Conditions | Product/Outcome | Source Analogy |
|---|---|---|---|
| Nucleophilic substitution | Amines, alcohols, thiols | Amides, esters, thioesters | : Pyrrolidine attachment via substitution |
| Grignard addition | RMgX (R = alkyl/aryl) | Tertiary alcohol formation | General organic chemistry |
| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol | – |
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Key Insight : The pyrrolidine nitrogen’s electron-donating effect may activate the carbonyl toward nucleophilic attack, similar to related ethanone derivatives.
Electrophilic Substitution on the Indole Ring
The indole moiety undergoes electrophilic substitution preferentially at the C3 position.
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Limitation : The ethanone group’s electron-withdrawing nature may slightly deactivate the indole ring, requiring vigorous conditions .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring displays unique reactivity due to its electron-deficient nature.
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Stability : The oxadiazole ring is stable under basic conditions but prone to hydrolysis in strong acids .
Pyrrolidine Ring Modifications
The pyrrolidine nitrogen and its oxadiazole substituent enable further functionalization.
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Steric Effects : The oxadiazole substituent at C3 may hinder reactions at the pyrrolidine nitrogen .
Hydrolysis and Stability
The compound’s stability in aqueous environments is influenced by its functional groups.
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Solubility : Low water solubility (logSw = -3.30) necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions.
Biological Relevance
While beyond the scope of chemical reactions, the compound’s structural motifs (indole, oxadiazole) correlate with bioactivity in antimicrobial and anti-inflammatory contexts.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives containing oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone have been investigated for their efficacy against a range of pathogenic bacteria and fungi. The oxadiazole moiety is known to enhance the bioactivity of these compounds by participating in hydrogen bonding and π-π interactions with biological targets .
Anticancer Properties
The structural characteristics of this compound suggest potential anticancer activity. Studies on related oxadiazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For example, certain oxadiazole-containing compounds have demonstrated high potency against leukemia and breast cancer cells, indicating that This compound may also possess similar properties . The mechanism often involves the modulation of cellular pathways related to apoptosis and cell proliferation.
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterase enzymes. Compounds derived from indole and oxadiazole frameworks have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Material Science
Advanced Materials Development
The unique electronic properties of This compound make it a candidate for applications in material science. Its ability to form stable complexes with metals can be utilized in developing new materials with specific electronic or optical properties. This application is particularly relevant in the field of organic electronics and photonics .
Biological Research
Mechanism Studies
Research into the mechanisms by which This compound exerts its effects is ongoing. Studies suggest that its interaction with biological receptors can lead to significant changes in gene expression related to metabolic and inflammatory pathways. For instance, it has been identified as a potential agonist for G-protein bile acid receptor 1 (GPBAR1), which is implicated in metabolic disorders such as type 2 diabetes and obesity .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Antimicrobial Activity | Exhibits significant antimicrobial properties against various pathogens. |
| Anticancer Properties | Demonstrates potential efficacy against multiple cancer cell lines through apoptosis modulation. |
| Cholinesterase Inhibition | Shows promise as a cholinesterase inhibitor relevant for neurodegenerative disease treatment. |
| Material Science | Useful in developing advanced materials with specific electronic or optical properties. |
| Biological Research | Acts as a GPBAR1 agonist influencing metabolic pathways; potential for treating metabolic disorders. |
Mechanism of Action
The mechanism of action of 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
Compound 1a/1b ():
- Structure : 5-[2-(Pyrrolidin-3-yloxy)phenyl]-3-(4-pyridyl)-1,2,4-oxadiazole.
- Key Differences: The oxadiazole is attached to a phenyl ring via an ether linkage, unlike the direct substitution on pyrrolidine in the target compound. The pyridyl group replaces the indole-ethanone moiety.
- Activity : Reported in antiviral studies, with IC₅₀ values in the micromolar range .
Compound 2 ():
- Structure : 5-(5-(1H-Indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine.
- Key Differences : Contains a 1,3,4-oxadiazole isomer instead of 1,2,4-oxadiazole. The indole is fused with a pyrrolopyridine system, altering electronic properties.
- Synthesis : Requires multi-step coupling reactions, highlighting the synthetic complexity of fused heterocycles .
Analogues with Indole and Heterocyclic Substitutions
Compound 8a ():
- Structure : 2-(4-Chlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol.
- Key Differences: Replaces oxadiazole with a triazole ring and introduces a chlorophenyl group. The propan-2-ol backbone differs from the ethanone linker.
- Activity : Exhibits antifungal activity (MIC = 0.5–2 µg/mL) against Candida spp., attributed to CYP51 inhibition .
2-(1,3-Benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one ():
Analogues with Pyrrolidine and Ethanone Linkers
1-(2-Phenyl-1H-Indol-3-yl)-2-(Pyrrolidin-1-yl)Ethanedione ():
- Structure : Ethanedione bridge between indole and pyrrolidine.
- Key Differences : The ethanedione (two ketone groups) increases electrophilicity compared to the single ketone in the target compound.
- Synthesis : Involves Friedel-Crafts acylation, differing from the nucleophilic substitution used for oxadiazole-containing analogs .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (oxadiazole formation via cyclization) but requires precise coupling of indole and pyrrolidine-oxadiazole units.
- Bioactivity Potential: Analogues with 1,2,4-oxadiazole (e.g., 1a/1b) show antiviral activity, while triazole-indole hybrids (e.g., 8a) are antifungal. This suggests the target compound may have dual applications pending further testing.
- Structural Optimization: Replacing the ethanone linker with ethanedione () alters electronic properties, which could impact receptor binding or metabolic stability.
Biological Activity
The compound 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone represents a novel chemical entity that integrates the oxadiazole and indole moieties, both of which have been associated with a variety of biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Properties
The compound is characterized by the following structural formula:
Anticancer Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. A study highlighted that various oxadiazole derivatives have shown promising results against different cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth. The specific compound has not been extensively studied in isolation but is expected to share similar properties based on the activity of related compounds .
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. The incorporation of the indole moiety in our compound suggests potential antibacterial and antifungal activities. A study on related indole compounds demonstrated effective inhibition against various strains of bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Properties
Both oxadiazoles and indoles have been associated with anti-inflammatory effects. The compound's structure may confer similar benefits by modulating inflammatory pathways. For instance, indole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation .
The biological activity of this compound may be attributed to its interaction with specific biological targets:
- GPBAR1 Agonism : Recent studies on related oxadiazole compounds suggest that they may act as agonists for G-protein bile acid receptor 1 (GPBAR1), which is implicated in metabolic regulation and inflammation .
- Cytotoxic Mechanisms : Indole derivatives have shown mechanisms involving the induction of apoptosis through mitochondrial pathways and the activation of caspases, leading to cell death in cancer cells .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated various oxadiazole derivatives for anticancer activity; observed significant cytotoxic effects against multiple cancer cell lines. |
| Study 2 | Investigated antimicrobial properties of indole derivatives; found effective inhibition against MRSA strains. |
| Study 3 | Analyzed anti-inflammatory effects of related compounds; demonstrated inhibition of COX enzymes leading to reduced inflammation markers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
